3,5-Bis(octyloxy)benzoic acid

Catalog No.
S805905
CAS No.
87963-85-7
M.F
C23H38O4
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(octyloxy)benzoic acid

CAS Number

87963-85-7

Product Name

3,5-Bis(octyloxy)benzoic acid

IUPAC Name

3,5-dioctoxybenzoic acid

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H38O4/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3,(H,24,25)

InChI Key

RNTPNZPXBSQFKV-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCC

Canonical SMILES

CCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCC

Photocatalysis in Antibiotic Degradation

pH Detection

    Scientific Field: Spectroscopy and Analytical Chemistry.

    Application Summary: A water-soluble azo dye with a D–π–A–π–D conjugated structure, 3,5-bis- (2,4,6-trihydroxyphenylazo)benzoic acid (THPBA) was developed using phloroglucinol as the electron-donating group, benzoic acid as the electron-accepting one, and the azo double bond as the bridging one.

    Methods of Application: The UV-Vis spectral properties of the elaborated structure as well as its spectral response to the pH were investigated in detail.

    Results: The present THPBA, combining carboxyl, azo, and multihydroxyl groups, possesses excellent UV-vis spectra with changing pH values and solvents.

Coordination Polymers

3,5-Bis(octyloxy)benzoic acid is an organic compound characterized by the presence of two octyloxy groups attached to the benzene ring at the 3 and 5 positions. Its molecular formula is C23H38O4C_{23}H_{38}O_{4}, with a molar mass of approximately 378.55 g/mol . The compound exhibits a white solid appearance and is soluble in organic solvents, making it suitable for various applications in materials science and organic chemistry.

  • Esterification: It can react with alcohols to form esters.
  • Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of carboxylic acids or ketones.
  • Substitution Reactions: The aromatic nature allows for electrophilic aromatic substitution, where substituents can be introduced at various positions on the benzene ring.

The synthesis of 3,5-bis(octyloxy)benzoic acid typically involves several steps:

  • Starting Material: The synthesis often begins with benzoic acid or its derivatives.
  • Formation of Octyloxy Groups: Octyl alcohol is reacted with benzoic acid derivatives in the presence of a base or acid catalyst to introduce the octyloxy substituents.
  • Hydrolysis: If starting from a methyl ester, hydrolysis is performed to yield the final carboxylic acid product .

A typical synthesis route involves refluxing methyl 3,5-dioctyloxybenzoate with potassium hydroxide in ethanol to produce 3,5-bis(octyloxy)benzoic acid .

3,5-Bis(octyloxy)benzoic acid has several applications:

  • Liquid Crystals: It is used in the formulation of liquid crystal displays due to its mesogenic properties.
  • Surfactants: Its amphiphilic nature makes it suitable for use as a surfactant in various formulations.
  • Polymer Chemistry: The compound can be utilized in synthesizing polymers with specific thermal and mechanical properties.

Studies on the interactions of 3,5-bis(octyloxy)benzoic acid with various biological molecules have shown its potential as a molecular probe. Its interaction with lipid bilayers suggests it may influence membrane fluidity and stability. Additionally, its ability to form hydrogen bonds could play a role in its biological activity.

Several compounds exhibit structural similarities to 3,5-bis(octyloxy)benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Octyloxybenzoic acidSingle octyloxy groupSimpler structure, less hydrophobic
4-Octyloxybenzoic acidSingle octyloxy group at position 4Different substitution pattern
3,5-Dioctyloxybenzoic acidTwo octyloxy groupsIncreased hydrophobicity
4-OctylphenolOctyl group on phenolic structureExhibits endocrine-disrupting properties

The uniqueness of 3,5-bis(octyloxy)benzoic acid lies in its dual octyloxy substitution which enhances its solubility and functional properties compared to simpler derivatives.

Molecular Architecture

The compound features a central benzoic acid core substituted at the 3- and 5-positions with octyloxy groups ($$-\text{O}(\text{CH}2)7\text{CH}_3$$). Key structural attributes include:

PropertyValue
Molecular formula$$ \text{C}{23}\text{H}{38}\text{O}_4 $$
IUPAC name3,5-dioctoxybenzoic acid
CAS registry number87963-85-7
SMILESCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCC
Rotatable bonds17
Hydrogen bond acceptors4

The octyloxy chains impart hydrophobicity, while the carboxylic acid group enables hydrogen bonding and ionic interactions. This duality facilitates the formation of stable supramolecular architectures.

Nomenclature and Synonyms

The IUPAC name 3,5-dioctoxybenzoic acid reflects the substituents’ positions and the parent benzoic acid structure. Common synonyms include:

  • 3,5-Bis(octyloxy)benzoic acid
  • 3,5-Dioctyloxybenzoic acid
  • Benzoic acid, 3,5-bis(octyloxy)-

The systematic naming follows the carboxylic acid functional group as the principal chain, with octyloxy groups numbered according to their positions on the aromatic ring.

XLogP3

8.2

Wikipedia

3,5-Bis(octyloxy)benzoic acid

Dates

Last modified: 08-15-2023

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